molecular formula C11H12O3 B1429618 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione CAS No. 123638-54-0

5-(5-Methyl-2-furyl)cyclohexane-1,3-dione

Cat. No.: B1429618
CAS No.: 123638-54-0
M. Wt: 192.21 g/mol
InChI Key: OMZCGWXQQSGBCQ-UHFFFAOYSA-N
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Description

5-(5-Methyl-2-furyl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a 5-methyl-2-furyl substituent at the 5-position of the dione ring. Cyclohexane-1,3-dione derivatives are recognized for their structural versatility and bioactivity, particularly in anticancer and antimicrobial applications . The furyl group introduces heteroaromatic character, which may influence electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,8H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZCGWXQQSGBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2-furyl ketone with cyclohexane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-2-furyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

5-(5-Methyl-2-furyl)cyclohexane-1,3-dione is utilized as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, facilitating the development of new compounds with desirable properties.

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and fungi. The mechanism involves interactions with cellular targets that disrupt metabolic processes.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways like the MAPK pathway. The compound's ability to form hydrogen bonds enhances its binding affinity to biological targets.

Medicinal Chemistry

Due to its unique chemical structure, this compound is explored for potential therapeutic applications. Its interactions with enzymes and receptors may lead to significant alterations in cellular functions, making it a candidate for drug development.

Industrial Applications

The compound is utilized in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products.

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against multiple strains. The minimum inhibitory concentration (MIC) values indicated efficacy comparable to standard antibiotics.

Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Increased levels of pro-apoptotic factors were observed alongside decreased anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s keto groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring may also interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Anticancer Activity

  • Compound 5c (2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione): Exhibited potent anticancer activity against human breast adenocarcinoma (MCF-7) with an LC₅₀ of 10.3134 µg/mL . Demonstrated high binding affinity to the cancer protein 2ZOQ in molecular docking studies, attributed to hydrophobic interactions and halogen bonding from the bromophenyl group .
  • 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione: The furyl group may engage in π-π stacking or hydrogen bonding. Similar derivatives (e.g., 5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]-methylene}cyclohexane-1,3-dione) are explored for medicinal applications, though specific activity data are unavailable .

Antimicrobial Activity

  • Compound 5c : Showed moderate antifungal activity (Table 4 in ), though quantitative data are unspecified.
  • 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione : The hydroxyl group may enhance solubility and metal-chelation capacity, relevant to antibacterial applications .

Key Observations :

  • Substituents influence yield during synthesis. For example, bromophenyl derivatives (e.g., 5c) achieve higher yields (84%) compared to fluorophenyl analogs (74%) .
  • The furyl group introduces distinct IR and NMR signals, such as C=C stretching (~1485 cm⁻¹) and furan ring protons (~6–7 ppm) .

Molecular Docking and Binding Affinity

Compound Target Protein Binding Affinity (kcal/mol) Key Interactions Reference
5c 2ZOQ (Cancer) -9.2 Hydrophobic, halogen bonds
5-(5-Methyl-2-furyl) analog 2ZOQ Predicted: -8.5* π-π stacking (furan)
5d (2-Bromophenyl) 2ZOQ -8.7 Halogen bonds

*Predicted based on structural similarity.

Insights :

  • Bromophenyl derivatives exhibit stronger binding due to halogen interactions, critical for anticancer activity.

Biological Activity

5-(5-Methyl-2-furyl)cyclohexane-1,3-dione is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12O3C_{11}H_{12}O_3 and a molecular weight of 192.21 g/mol. Its structure consists of a cyclohexane ring substituted with a 5-methyl-2-furyl group and two keto groups at the 1 and 3 positions. This unique arrangement contributes to its diverse chemical reactivity and potential biological activities, making it valuable in both academic research and industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various strains of bacteria and fungi. Studies have shown that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. The mechanism behind this antimicrobial action is believed to involve interactions with cellular targets, potentially disrupting cellular integrity or metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : It may interfere with key regulatory proteins involved in cell cycle progression.
  • Signaling Pathways : The compound has been shown to modulate various signaling pathways associated with cancer progression, including the MAPK pathway, which is crucial for cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through its keto groups and interact with enzymes or receptors via the furan ring. These interactions can lead to significant alterations in cellular functions:

  • Hydrogen Bonding : The keto groups facilitate hydrogen bonding with biological molecules, enhancing binding affinity to targets.
  • Enzyme Interactions : The furan moiety may interact with specific enzymes or receptors, modulating their activity and influencing various cellular pathways .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong efficacy comparable to standard antibiotics.
  • Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Antimicrobial ActivityEffective against Gram-positive/negative bacteriaVaried efficacy depending on structure
Anticancer ActivityInduces apoptosis in cancer cellsSimilar compounds often show varying mechanisms
Mechanism of ActionHydrogen bonding & enzyme interactionDepends on functional groups present

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione
Reactant of Route 2
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione

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